Cas no 101831-76-9 (1H-Indole-5-carbonitrile,3-[(hexahydro-1H-azepin-1-yl)methyl]-)

1H-Indole-5-carbonitrile,3-[(hexahydro-1H-azepin-1-yl)methyl]- structure
101831-76-9 structure
Product Name:1H-Indole-5-carbonitrile,3-[(hexahydro-1H-azepin-1-yl)methyl]-
CAS No:101831-76-9
MF:C16H19N3
MW:253.342163324356
CID:193921
PubChem ID:58931
Update Time:2025-04-19

1H-Indole-5-carbonitrile,3-[(hexahydro-1H-azepin-1-yl)methyl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-5-carbonitrile,3-[(hexahydro-1H-azepin-1-yl)methyl]-
    • 3-(azepan-1-ylmethyl)-1H-indole-5-carbonitrile
    • 3-(Hexahydro-1H-azepinylmethyl)-5-indolecarbonitrile
    • 5-Cyano-3-(hexamethyleneiminomethyl)indole
    • AC1L1Q2V
    • AC1Q4RVT
    • INDOLE-5-CARBONITRILE, 3-(HEXAHYDRO-1H-AZEPINYLMETHYL)-
    • LS-82442
    • 3-[(azepan-1-yl)methyl]-1H-indole-5-carbonitrile
    • 101831-76-9
    • DTXSID80144219
    • BEA83176
    • Inchi: 1S/C16H19N3/c17-10-13-5-6-16-15(9-13)14(11-18-16)12-19-7-3-1-2-4-8-19/h5-6,9,11,18H,1-4,7-8,12H2
    • InChI Key: UKLWZZWLUVCPDA-UHFFFAOYSA-N
    • SMILES: N1(CC2=CNC3C=CC(C#N)=CC2=3)CCCCCC1

Computed Properties

  • Exact Mass: 252.15024
  • Monoisotopic Mass: 253.157898
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.8
  • XLogP3: 2.8

Experimental Properties

  • Density: 1.17
  • Boiling Point: 445.3°Cat760mmHg
  • Flash Point: 223.1°C
  • Refractive Index: 1.632
  • PSA: 42.82
  • LogP: 3.35348

1H-Indole-5-carbonitrile,3-[(hexahydro-1H-azepin-1-yl)methyl]- Pricemore >>

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